3-(Aminomethyl)piperidine-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWUBZQPFVTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from D-Glutamic Acid (Patent CN103864674A)
This method focuses on preparing (R)-3-aminopiperidine dihydrochloride, a key intermediate, via a five-step reaction sequence starting from D-glutamic acid:
| Step | Reaction Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxyl esterification and amido Boc protection | D-glutamic acid, MeOH, SOCl2, (Boc)2O, TEA, 0-30°C | N-tertbutyloxycarbonyl-D-Glu dimethyl ester (APD1) |
| 2 | Ester reduction | Sodium borohydride, EtOH, ice bath, reflux | (R)-2-tertbutyloxycarbonyl-1,5-pentanediol (APD2) |
| 3 | Hydroxyl activation | Methanesulfonyl chloride (MsCl), TEA, DCM, 0-30°C | (R)-2-tertbutyloxycarbonyl-1,5-pentanediol methanesulfonate (APD3) |
| 4 | Cyclization | 25% NH3 in H2O, ACN, 30°C, 2 days | (R)-3-t-butoxycarbonylamino piperidine (APD4) |
| 5 | Boc deprotection and salt formation | SOCl2 in MeOH, 30°C, 10 h | (R)-3-amino piperidine dihydrochloride (APD5) |
This route is noted for its relatively short synthetic pathway, cost-effectiveness, and suitability for industrial scale-up due to mild reaction conditions and avoidance of low-temperature requirements.
Reduction of Nipecotamide (ChemicalBook Synthesis)
An alternative synthetic route to 3-aminomethylpiperidine involves the reduction of nipecotamide:
| Step | Reaction Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of piperidine-3-carboxamide | Lithium aluminum hydride (LiAlH4), THF, 20°C, 24 h | 3-Aminomethyl-piperidine |
| 2 | Quenching and work-up | Saturated sodium sulfate solution, filtration, concentration | Pure 3-aminomethyl-piperidine (55% yield) |
This route is straightforward, involving a strong reducing agent to convert the amide to the corresponding amine. The reaction requires careful quenching due to the reactivity of LiAlH4.
Synthesis of (R)-3-Aminopiperidine Dihydrochloride via (R)-3-Aminopiperidin-2-one Hydrochloride (Patent US20100029941A1)
This method describes a scalable synthesis of the chiral (R)-3-aminopiperidine dihydrochloride involving:
| Step | Reaction Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.0-2.5 equiv), THF, 10-45°C, then heating 45-70°C | (R)-3-aminopiperidine |
| 2 | Formation of dihydrochloride salt | Concentrated HCl | (R)-3-aminopiperidine dihydrochloride |
The synthesis emphasizes control of temperature and stoichiometry for high yield and purity. The (R)-3-aminopiperidin-2-one hydrochloride precursor can be prepared by base-mediated methanolysis of (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Comparative Analysis of Preparation Methods
| Feature | D-Glutamic Acid Route (Patent CN103864674A) | Nipecotamide Reduction (ChemicalBook) | (R)-3-Aminopiperidin-2-one Reduction (Patent US20100029941A1) |
|---|---|---|---|
| Starting Material | D-Glutamic acid (chiral) | Nipecotamide (amide) | (R)-3-Aminopiperidin-2-one hydrochloride (chiral) |
| Number of Steps | 5 main steps | 1 main reduction step | 2 main steps (reduction + salt formation) |
| Key Reagents | SOCl2, (Boc)2O, NaBH4, MsCl, NH3, SOCl2 | LiAlH4, Na2SO4 | LiAlH4, HCl |
| Reaction Conditions | Mild, mostly 0-30°C, some reflux | Reflux 24 h at 20°C | 10-70°C controlled heating |
| Yield | High (purity ~95%) | Moderate (55%) | High (industrial scale) |
| Industrial Suitability | High, cost-effective, scalable | Moderate, handling LiAlH4 is hazardous | High, scalable with controlled conditions |
| Chirality Control | Yes, (R)-enantiomer obtained | Racemic or non-chiral | Yes, chiral (R)-enantiomer |
Research Findings and Practical Considerations
The D-glutamic acid route provides a stereoselective, industrially viable method with a relatively short synthesis and mild conditions. It avoids expensive chiral resolution steps and low-temperature reactions, reducing costs and complexity.
The nipecotamide reduction is simpler but yields lower purity and requires handling of pyrophoric lithium aluminum hydride, posing safety concerns for scale-up.
The (R)-3-aminopiperidin-2-one reduction method is well-documented for producing chiral (R)-3-aminopiperidine dihydrochloride in kilogram quantities, suitable for pharmaceutical applications, especially in producing dipeptidyl peptidase IV inhibitors. Temperature control and solvent choice (THF) are critical for optimal yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Steps | Yield | Chirality | Industrial Feasibility |
|---|---|---|---|---|---|---|
| D-Glutamic Acid Route | D-Glutamic acid | SOCl2, (Boc)2O, NaBH4, MsCl, NH3, SOCl2 | 5 | High (~95%) | Yes (R) | High |
| Nipecotamide Reduction | Nipecotamide | LiAlH4, Na2SO4 | 1 | Moderate (55%) | No | Moderate |
| (R)-3-Aminopiperidin-2-one Reduction | (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4, HCl | 2 | High | Yes (R) | High |
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Functionalized piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules, facilitating the formation of various derivatives through oxidation, reduction, and substitution reactions .
-
Chemical Reactions : It can undergo several types of reactions:
- Oxidation : Producing corresponding amides or carboxylic acids.
- Reduction : Leading to different amine derivatives.
- Substitution : Introducing various functional groups onto the piperidine ring using reagents like alkyl halides .
Biological Applications
- Enzyme Interactions : Research indicates that 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride can be utilized in studies examining enzyme interactions and receptor binding, which are crucial for understanding biochemical pathways .
- Pharmacological Studies : The compound has shown potential in pharmacological applications, particularly as a precursor for developing pharmaceutical agents targeting various diseases. Its mechanism of action often involves modulation of specific receptors or enzymes, influencing biological responses .
Pharmaceutical Development
- Drug Synthesis : As a building block in drug development, this compound is integral to synthesizing biologically active compounds. Its derivatives have been explored for therapeutic potential against conditions such as cancer and neurological disorders .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analysis
- Carboxamide vs. Ester/Carbamate : The carboxamide group in the target compound offers superior hydrolytic stability compared to esters (e.g., benzyl esters in ) or carbamates, which are prone to enzymatic cleavage. This stability is advantageous for oral drug formulations .
- Aminomethyl Position: Analog 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride places the aminomethyl group at position 4, altering steric and electronic interactions. This positional isomer may exhibit distinct binding affinities in receptor studies.
- Hybrid Structures: Compounds like 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride integrate heterocyclic systems (e.g., pyrimidine), expanding applications in kinase inhibition but increasing molecular weight and complexity.
Pharmacological and Industrial Relevance
- In contrast, boronic acid derivatives (e.g., ) are leveraged for transition-state inhibition in enzymatic reactions.
- Solubility and Bioavailability: Hydrochloride salts improve aqueous solubility across analogs.
Biological Activity
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride, also known as a piperidine derivative, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential as a therapeutic agent in various medical conditions, including pain management and neurodegenerative disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄ClN₃O
- Molecular Weight : 175.66 g/mol
The compound features a piperidine ring substituted with an aminomethyl group and a carboxamide functional group, contributing to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system (CNS). It has been studied for its potential roles as:
- Histamine H3 Receptor Antagonist : This activity may enhance neurotransmitter release, which is beneficial in conditions like schizophrenia and Alzheimer's disease .
- Sigma-1 Receptor Modulator : Its interaction with sigma receptors is linked to analgesic effects and modulation of pain pathways, making it a candidate for pain management therapies .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in different biological models:
- Antinociceptive Activity :
- Neuroprotective Effects :
- Antimicrobial Activity :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Histamine H3 Antagonism | Sigma-1 Modulation | Antinociceptive Activity | Neuroprotective Effects |
|---|---|---|---|---|
| 3-(Aminomethyl)piperidine-1-carboxamide HCl | High | Moderate | Significant | Promising |
| Piperazine derivatives | Moderate | High | Variable | Moderate |
| Other piperidine derivatives | Variable | High | Significant | High |
Q & A
Basic: What are the recommended synthetic routes for 3-(Aminomethyl)piperidine-1-carboxamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination of piperidine derivatives. For example, coupling an aminomethyl group to the piperidine core under controlled pH (e.g., using HCl for protonation) can yield the target compound. Optimization strategies include:
- Design of Experiments (DoE): Systematically varying temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry to maximize yield .
- Purification: Recrystallization from ethanol/water mixtures or reverse-phase HPLC for high-purity isolation .
- Catalyst Screening: Testing palladium or nickel catalysts for reductive steps to minimize byproducts .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm and carboxamide NH at δ 6.5–7.5 ppm) .
- HPLC: Assess purity (>98%) using a C18 column with UV detection at 210–230 nm .
- Mass Spectrometry: Verify molecular weight ([M+H]+ expected at m/z 177.1 for the free base; adjust for HCl adducts) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., hydrochloride salt conformation) if single crystals are obtainable .
Advanced: What computational strategies can predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for nucleophilic attacks or hydrolysis pathways to identify reactive sites .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and stability .
- Machine Learning: Train models on analogous piperidine derivatives to forecast reaction outcomes (e.g., regioselectivity in alkylation) .
- Reaction Pathway Databases: Cross-reference with platforms like ICReDD to identify analogous mechanisms .
Advanced: How can conflicting solubility data from different studies be resolved methodologically?
Methodological Answer:
Contradictions often arise from variations in pH, temperature, or solvent systems. To resolve discrepancies:
- Standardize Conditions: Reproduce experiments under controlled pH (e.g., 1.0–2.0 for hydrochloride stability) and temperature (25°C ± 1°C) .
- Analytical Validation: Use dynamic light scattering (DLS) to detect aggregates or micelles that may skew solubility measurements .
- Ionic Strength Adjustments: Test solubility in buffered solutions (e.g., phosphate buffer) to mimic physiological conditions .
Advanced: What methodologies are effective in studying the compound's stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Exposure Studies: Use ICH Q1B guidelines to assess photodegradation under UV/visible light .
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating to identify decomposition thresholds .
- pH-Dependent Stability: Evaluate hydrolysis rates in acidic (pH 1–3) vs. neutral (pH 7.4) conditions .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target enzymes (e.g., proteases or kinases) .
- Kinetic Assays: Monitor time-dependent inhibition using fluorogenic substrates .
- Metabolomics: Profile intracellular changes via LC-MS/MS after compound exposure to map affected pathways .
- CRISPR-Cas9 Screening: Identify genetic modifiers of the compound’s activity in cell-based models .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Perform reactions in a fume hood to avoid inhalation of fine powders .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Deuteration Studies: Compare -NMR spectra in DO vs. DMSO-d to resolve solvent-induced shifts .
- 2D NMR (COSY, HSQC): Assign overlapping proton and carbon signals unambiguously .
- Cross-Validate with Crystallography: Match experimental NMR data to X-ray-derived structures .
Advanced: What strategies optimize the compound’s bioavailability in preclinical studies?
Methodological Answer:
- Salt Form Screening: Test alternative counterions (e.g., sulfate, citrate) for improved solubility .
- Lipid-Based Formulations: Encapsulate in liposomes or micelles to enhance membrane permeability .
- Prodrug Design: Modify the carboxamide group to increase metabolic stability .
Advanced: How can researchers mitigate batch-to-batch variability during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Quality by Design (QbD): Define critical process parameters (CPPs) for temperature, mixing speed, and reagent purity .
- Statistical Control Charts: Track impurity profiles across batches using HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
